methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
Methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a triazole derivative featuring a methyl ester at position 4, a methyl group at position 5, and a 4-ethylbenzyl substituent at position 1 of the triazole ring. Triazoles are widely studied for their versatility in medicinal chemistry, materials science, and agrochemical applications due to their stability, hydrogen-bonding capacity, and tunable electronic properties. This compound’s structure is notable for its balance of lipophilic (4-ethylbenzyl) and polar (ester) groups, which may influence solubility and biological interactions .
Properties
IUPAC Name |
methyl 1-[(4-ethylphenyl)methyl]-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-4-11-5-7-12(8-6-11)9-17-10(2)13(15-16-17)14(18)19-3/h5-8H,4,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVJLUDBRPIKSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition, also known as the “click chemistry” approach. This reaction involves the cycloaddition of an azide and an alkyne to form the triazole ring. The specific steps are as follows:
Formation of the Azide: The starting material, 4-ethylbenzyl bromide, is reacted with sodium azide to form 4-ethylbenzyl azide.
Cycloaddition Reaction: The azide is then reacted with an alkyne, such as propargyl alcohol, in the presence of a copper(I) catalyst to form the triazole ring.
Esterification: The resulting triazole is then esterified with methanol and a suitable acid catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as ammonia (NH3), primary amines (R-NH2), and thiols (R-SH) are used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and amines.
Substitution: Amides, thioesters, and other substituted derivatives.
Scientific Research Applications
Methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to the triazole moiety.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, making it useful in enzyme inhibition. Additionally, the compound can interact with biological receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations and Regioselectivity
The target compound’s analogs differ primarily in substituent type, position, and regiochemistry. Key examples include:
Key Observations :
- Regioselectivity : Substituent position (e.g., 4 vs. 5 on the triazole) significantly impacts physicochemical properties. For example, methyl 1-(4-t-butylbenzyl)-1,2,3-triazole-4-carboxylate (2.6a) and its regioisomer (2.6b) were synthesized in a 1:3.6 ratio, highlighting steric and electronic effects during cycloaddition .
- Electronic Effects : Chlorine or methoxy groups (e.g., in ) increase electronegativity and may enhance binding to biological targets, whereas ethyl groups prioritize lipophilicity.
Key Observations :
Physicochemical Profiling
Key Observations :
- Chlorinated analogs () exhibit higher LogP and lower solubility, aligning with increased lipophilicity.
- The target compound’s ethyl group balances moderate LogP (2.8) with better solubility than dichlorinated derivatives.
Crystallographic and Computational Insights
- Crystal Structure Refinement : SHELXL () and WinGX () were used to resolve analogs like methyl 1-(4-t-butylbenzyl)-1,2,3-triazole-4-carboxylate, revealing planar triazole rings and van der Waals interactions from t-butyl groups .
- Molecular Docking: Quinolinol-triazole hybrids () showed strong binding to kinase targets, suggesting the target compound’s ester group could be modified for enhanced affinity.
Biological Activity
Methyl 1-[(4-ethylphenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on antiviral and anticancer properties, as well as structure-activity relationships (SAR) that influence its efficacy.
- Chemical Formula : C₁₄H₁₇N₃O₂
- Molecular Weight : 259.31 g/mol
- IUPAC Name : methyl 1-[(4-ethylphenyl)methyl]-5-methyltriazole-4-carboxylate
- PubChem CID : 75525855
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole derivatives, including this compound. The compound's mechanism of action appears to involve interference with viral replication processes.
Case Study: Influenza Virus Inhibition
In a controlled study, derivatives of triazole were tested against various strains of the influenza virus. The results indicated that certain structural modifications significantly enhanced their virucidal activity. For instance, compounds with specific substituents on the triazole ring exhibited up to 90% reduction in viral infectivity at doses as low as 0.4 mg per chicken embryo .
| Compound | Viral Strain | Reduction in Infectivity (%) |
|---|---|---|
| Triazole Derivative A | H3N2 | 90% |
| Triazole Derivative B | H1N1 | 85% |
| Methyl 1-[(4-Ethylphenyl)methyl]-5-methyltriazole | H3N2 | TBD |
Anticancer Activity
The anticancer potential of this compound has also been explored. Similar to other triazole derivatives, this compound may exert its effects through mitochondrial pathways.
Research indicates that triazoles can inhibit complex I of the mitochondrial respiratory chain, leading to apoptosis in cancer cells. The presence of the triazole ring is crucial for this activity, as it has been linked to the modulation of cellular energy metabolism and induction of cell death .
Structure-Activity Relationships (SAR)
Understanding the SAR is essential for optimizing the biological activity of triazole derivatives. Variations in substituents on the phenyl ring and modifications to the triazole structure can lead to significant changes in potency.
Key Findings:
- Substituent Effects : Compounds with electron-donating groups on the phenyl ring tend to exhibit enhanced activity.
- Triazole Modifications : Altering positions on the triazole ring can improve solubility and bioavailability.
- Hydrophobic Interactions : The presence of larger hydrophobic groups can enhance binding affinity to target proteins.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
